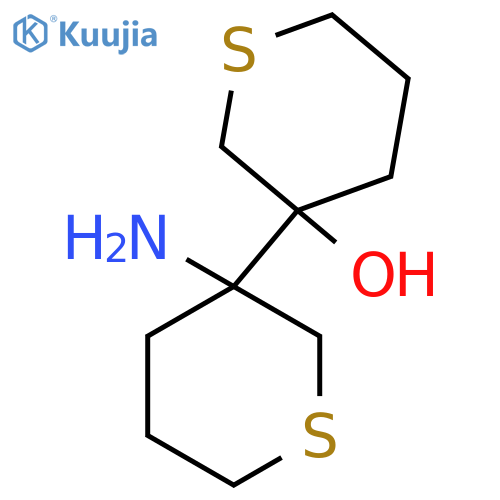Cas no 2171747-77-4 (3-(3-aminothian-3-yl)thian-3-ol)
3-(3-アミノチアン-3-イル)チアン-3-オールは、複雑な硫黄含有複素環式化合物であり、その特異な分子構造により有機合成や医薬品中間体としての応用が期待されます。分子内にアミン基とヒドロキシル基を有することから、高い反応性と多様な官能基変換の可能性を備えています。特に、チアン環構造がもたらす立体障害と電子効果により、選択的反応や立体特異的合成において優位性を示します。また、硫黄原子の存在により、特定の金属触媒との配位能や特異的な分子認識能が期待できる点が特徴です。この化合物は、創薬化学や材料科学分野における新規骨格構築の有用な構築ブロックとして注目されています。

2171747-77-4 structure
商品名:3-(3-aminothian-3-yl)thian-3-ol
3-(3-aminothian-3-yl)thian-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(3-aminothian-3-yl)thian-3-ol
- EN300-1646583
- 2171747-77-4
-
- インチ: 1S/C10H19NOS2/c11-9(3-1-5-13-7-9)10(12)4-2-6-14-8-10/h12H,1-8,11H2
- InChIKey: QARBWDPHZRXPMP-UHFFFAOYSA-N
- ほほえんだ: S1CCCC(C1)(C1(CSCCC1)O)N
計算された属性
- せいみつぶんしりょう: 233.09080658g/mol
- どういたいしつりょう: 233.09080658g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
3-(3-aminothian-3-yl)thian-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1646583-0.25g |
3-(3-aminothian-3-yl)thian-3-ol |
2171747-77-4 | 0.25g |
$1774.0 | 2023-06-04 | ||
| Enamine | EN300-1646583-10000mg |
3-(3-aminothian-3-yl)thian-3-ol |
2171747-77-4 | 10000mg |
$8295.0 | 2023-09-21 | ||
| Enamine | EN300-1646583-500mg |
3-(3-aminothian-3-yl)thian-3-ol |
2171747-77-4 | 500mg |
$1851.0 | 2023-09-21 | ||
| Enamine | EN300-1646583-1.0g |
3-(3-aminothian-3-yl)thian-3-ol |
2171747-77-4 | 1g |
$1929.0 | 2023-06-04 | ||
| Enamine | EN300-1646583-2.5g |
3-(3-aminothian-3-yl)thian-3-ol |
2171747-77-4 | 2.5g |
$3782.0 | 2023-06-04 | ||
| Enamine | EN300-1646583-5.0g |
3-(3-aminothian-3-yl)thian-3-ol |
2171747-77-4 | 5g |
$5594.0 | 2023-06-04 | ||
| Enamine | EN300-1646583-5000mg |
3-(3-aminothian-3-yl)thian-3-ol |
2171747-77-4 | 5000mg |
$5594.0 | 2023-09-21 | ||
| Enamine | EN300-1646583-250mg |
3-(3-aminothian-3-yl)thian-3-ol |
2171747-77-4 | 250mg |
$1774.0 | 2023-09-21 | ||
| Enamine | EN300-1646583-0.05g |
3-(3-aminothian-3-yl)thian-3-ol |
2171747-77-4 | 0.05g |
$1620.0 | 2023-06-04 | ||
| Enamine | EN300-1646583-0.1g |
3-(3-aminothian-3-yl)thian-3-ol |
2171747-77-4 | 0.1g |
$1697.0 | 2023-06-04 |
3-(3-aminothian-3-yl)thian-3-ol 関連文献
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
2171747-77-4 (3-(3-aminothian-3-yl)thian-3-ol) 関連製品
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 506-17-2(cis-Vaccenic acid)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬